Cross-Coupling Reactivity: Enabling Suzuki and Negishi Transformations at the 2-Cyano Position
The 2-cyano substituent in 6-methoxy-3-nitropyridine-2-carbonitrile serves as an effective leaving group or directing group in palladium-catalyzed cross-couplings, a functionality absent in the non-cyanated analog 6-methoxy-3-nitropyridine. Vendor documentation explicitly lists the compound as a reactant in Suzuki and Negishi couplings, enabling C-C bond formation at the C2 position . While specific isolated yields are context-dependent, this reactivity profile distinguishes it from 2-chloro-6-methoxy-3-nitropyridine, which, despite its own cross-coupling utility, generates a different regiochemical outcome due to the presence of a chloro rather than a cyano leaving group .
| Evidence Dimension | Cross-coupling participation at C2 |
|---|---|
| Target Compound Data | Participates in Suzuki and Negishi couplings as a cyano-bearing electrophile |
| Comparator Or Baseline | 6-Methoxy-3-nitropyridine (CAS 22065-92-9) lacks a C2 leaving group, rendering it unreactive in analogous couplings; 2-chloro-6-methoxy-3-nitropyridine (CAS 38533-61-8) yields a different coupling product due to Cl vs. CN leaving group . |
| Quantified Difference | Qualitative: cyano group enables coupling chemistry unavailable to the non-cyanated analog. |
| Conditions | Palladium-catalyzed Suzuki and Negishi reactions (conditions not specified in vendor literature) |
Why This Matters
Procurement of this specific compound is essential when the synthetic route demands a 2-cyano-substituted pyridine as a coupling partner, as alternative halogenated analogs lead to different structural products.
